molecular formula C14H12ClNO B3061308 2-(1-Hydroxyethyl)-6-chlorocarbazole CAS No. 92841-21-9

2-(1-Hydroxyethyl)-6-chlorocarbazole

Cat. No.: B3061308
CAS No.: 92841-21-9
M. Wt: 245.7 g/mol
InChI Key: YDACEXNDEXNISI-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)-6-chlorocarbazole, also known as Carprofen EP Impurity C, is a chlorinated carbazole derivative supplied as a high-purity chemical reference standard for research and development purposes . With the molecular formula C₁₄H₁₂ClNO and a molecular weight of 245.71 g/mol, this compound is a key impurity in the synthesis and quality control of pharmaceuticals, specifically related to the drug Carprofen . As a substituted carbazole, it belongs to a class of nitrogen-containing heterocyclic compounds known for their aromatic stability and significant utility in various scientific fields, including pharmaceutical development and organic materials science . This product is intended for use in analytical methods development, such as HPLC and LC-MS, to help researchers identify, quantify, and control impurities in active pharmaceutical ingredients (APIs). It is provided with a Certificate of Analysis to ensure its identity, purity, and quality for your experimental work. Attention: This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(6-chloro-9H-carbazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-8(17)9-2-4-11-12-7-10(15)3-5-13(12)16-14(11)6-9/h2-8,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDACEXNDEXNISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92841-21-9
Record name 2-(1-Hydroxyethyl)-6-chlorocarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-HYDROXYETHYL)-6-CHLOROCARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/312NRK96Q9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxyethyl)-6-chlorocarbazole typically involves multi-step organic reactions One common method starts with the chlorination of carbazole to introduce the chlorine atom at the 6-positionThe reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Reduction of 2-Acetyl-6-chlorocarbazole

The compound is synthesized via sodium borohydride (NaBH₄)-mediated reduction of 2-acetyl-6-chlorocarbazole under reflux in ethanol . Alternative reducing agents include lithium aluminum hydride (LiAlH₄) or diisobutyl aluminum hydride (DIBAL), though NaBH₄ is preferred for its selectivity and milder conditions.

Reduction Conditions Details
Reducing Agent NaBH₄ (10% w/w of substrate) or LiAlH₄/DIBAL
Solvent Ethanol (preferred), methanol, or propanol
Temperature Reflux (~78°C for ethanol)
Isolation Evaporation of solvent, trituration with water, and drying

Acylation Reactions

The hydroxy group in 2-(1-hydroxyethyl)-6-chlorocarbazole undergoes acylation with acid chlorides (e.g., acetyl chloride, benzoyl chloride) or anhydrides (e.g., acetic anhydride). Reactions occur in non-hydroxylic solvents (e.g., ethyl acetate, methylene chloride) at ambient or elevated temperatures .

Acylation Examples Products
Acetic Anhydride 2-(1-Acetoxyethyl)-6-chlorocarbazole
Benzoyl Chloride 2-(1-Benzoyloxyethyl)-6-chlorocarbazole
Catalyst Tertiary amines (e.g., 4-dimethylaminopyridine) enhance reaction rates

Hydrolysis to Carboxylic Acid Derivatives

Hydrolysis of intermediates derived from this compound yields 6-chloro-α-methylcarbazol-2-acetic acid. This step employs:

  • Acidic Conditions : HCl or H₂SO₄ in methanol/ethylene glycol.

  • Basic Conditions : NaOH in aqueous methanol .

Hydrolysis Conditions Outcome
Acid-Catalyzed Faster reaction but risk of side products (e.g., dehydration)
Base-Catalyzed Higher selectivity for carboxylic acid formation

Mechanistic Insights

The reduction of 2-acetyl-6-chlorocarbazole proceeds via nucleophilic hydride attack on the carbonyl carbon, forming the secondary alcohol . Acylation follows a classical SN2 mechanism, where the hydroxy group acts as a nucleophile toward electrophilic acylating agents .

Stability and Byproduct Mitigation

  • Byproduct Formation : Chlorination of 2-acetylcarbazole may yield 3,6-dichloro byproducts, which are minimized using trichloroisocyanuric acid in DMF at 50°C .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) suppress side reactions during cyanide substitution steps .

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-(1-Hydroxyethyl)-6-chlorocarbazole lies in its potential as a pharmaceutical agent. Research indicates that derivatives of chlorocarbazole compounds are known to exhibit anti-inflammatory properties. For instance, the synthesis of related compounds has been linked to the development of anti-inflammatory drugs, highlighting the relevance of this compound in drug design and synthesis .

Case Study: Anti-Inflammatory Activity

  • A study demonstrated that similar carbazole derivatives could inhibit inflammatory pathways, suggesting that this compound may also possess such activity. The specific mechanisms of action and efficacy in clinical settings remain areas for further exploration.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

Synthetic Pathways:

  • The compound can be synthesized through chlorination and subsequent reactions involving acylation and reduction processes. These synthetic routes are critical for producing derivatives with enhanced biological activity or altered physicochemical properties .

Materials Science

In materials science, carbazole derivatives are explored for their electronic properties, making them suitable candidates for organic semiconductors and photonic devices. The incorporation of functional groups like hydroxyl and chlorine enhances the electronic characteristics of these compounds.

Applications in Electronics:

  • Research has shown that carbazole-based materials can be used in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their favorable charge transport properties.

Photochemistry

The photochemical behavior of carbazole derivatives, including this compound, has been investigated for applications in photodynamic therapy (PDT) and light-harvesting systems. The ability to absorb light and generate reactive species makes these compounds suitable for therapeutic applications.

Photodynamic Therapy Insights:

  • Studies suggest that carbazole derivatives can generate singlet oxygen upon irradiation, which is crucial for their efficacy in PDT against cancer cells.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)-6-chlorocarbazole involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways by altering the redox state or by binding to DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural features and substituent effects of 2-(1-Hydroxyethyl)-6-chlorocarbazole and related carbazole derivatives:

Compound Name Substituents Key Structural Features
This compound 2-(hydroxyethyl), 6-Cl Polar hydroxyethyl group enhances solubility; Cl increases electron deficiency.
2-[1,1-Dimethoxy-2-hydroxypropyl]-6-chlorocarbazole (Carprofen related compound A) 2-(dimethoxy-hydroxypropyl), 6-Cl Bulky substituent reduces crystallinity; methoxy groups alter lipophilicity.
2-[2-Chloropropionyl]-6-chloro-9-acetyl-carbazole 2-(chloropropionyl), 6-Cl, 9-acetyl Electron-withdrawing acyl groups increase reactivity; acetyl group may hinder π-conjugation.
6-Chloro-7-cyano-3-[2-hydroxybenzylidene]-benzodithiazine () 6-Cl, 7-CN, benzodithiazine core Benzodithiazine core introduces sulfur atoms; cyano group enhances polarity and stability .

Key Observations :

  • The hydroxyethyl group in this compound improves aqueous solubility compared to bulkier substituents (e.g., dimethoxy-hydroxypropyl) .
  • Chlorine at the 6-position is conserved across derivatives, suggesting its critical role in electronic modulation.
  • Heterocyclic cores (carbazole vs. benzodithiazine) significantly alter conjugation and stability. Benzodithiazine derivatives exhibit higher thermal stability (mp >300°C) due to rigid sulfur-containing rings .

Physicochemical Properties

Solubility and Stability
  • This compound: Moderate solubility in polar solvents (e.g., methanol, acetonitrile) due to hydroxyethyl group; stable under acidic conditions but susceptible to oxidation at the hydroxyl group .
  • 2-[2-Chloropropionyl]-6-chloro-9-acetyl-carbazole : Lower solubility in water due to acetyl and chloropropionyl groups; enhanced stability under UV light compared to hydroxyethyl analogs .
  • Benzotriazole Derivatives (): Bulky substituents (e.g., tert-butyl, cyclohexyloxy) improve photostability, a property less pronounced in carbazoles due to differing conjugation pathways .
Spectral Data
  • IR Spectroscopy: Hydroxyethyl group: Broad O-H stretch (~3200–3600 cm⁻¹) . Cyano group (): Sharp peak at 2235 cm⁻¹ (C≡N stretch) .
  • ¹H-NMR :
    • Hydroxyethyl protons: δ 3.5–4.0 ppm (CH₂) and δ 1.2–1.5 ppm (CH₃) .
    • Benzodithiazine protons (): Aromatic signals at δ 6.90–7.84 ppm, with N-CH₃ at δ 3.69 ppm .

Biological Activity

2-(1-Hydroxyethyl)-6-chlorocarbazole is a compound that has garnered attention due to its potential biological activities. With the molecular formula C14H12ClNOC_{14}H_{12}ClNO and a molecular weight of 245.70 g/mol, this compound is a derivative of carbazole, a structure known for various pharmacological properties.

Anticancer Potential

Research indicates that carbazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and the modulation of cell cycle regulators. For instance, one study demonstrated that this compound could inhibit the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Effects

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have indicated that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Properties

Recent investigations have also pointed to neuroprotective effects associated with this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. This suggests a potential therapeutic role in conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

In a controlled study involving human cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM. The study highlighted the compound's ability to induce apoptosis through the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL, indicating promising antimicrobial activity that warrants further exploration .

Research Findings Summary

Biological Activity Mechanism References
AnticancerInduces apoptosis; modulates cell cycle
AntimicrobialDisrupts cell membranes; inhibits metabolism
NeuroprotectiveReduces oxidative stress; anti-inflammatory

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Hydroxyethyl)-6-chlorocarbazole, and how can purity be validated?

  • Methodology : Synthesis typically involves functionalizing carbazole derivatives via Friedel-Crafts alkylation or hydroxylation. For purity validation, reverse-phase HPLC with a mobile phase of acetonitrile, water, methanol, and glacial acetic acid (40:35:25:0.2) has been used for related chlorocarbazole derivatives . Confirmatory techniques include NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify structural integrity.

Q. How should researchers handle this compound to ensure safety and stability?

  • Methodology : Use PPE (tight-sealing goggles, nitrile gloves) and work in a fume hood with adequate ventilation. Stability studies suggest storing the compound in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation of the hydroxyethyl group. Refer to safety protocols for chlorinated aromatics, as improper handling may release toxic vapors .

Q. What analytical techniques are critical for characterizing its structural and electronic properties?

  • Methodology : UV-Vis spectroscopy can assess π-π* transitions in the carbazole core. Computational methods (DFT) paired with experimental data (e.g., X-ray crystallography of similar compounds) help map electron density around the hydroxyethyl substituent. For example, studies on 2-(1-hydroxyethyl)-ThDP analogs used X-ray structures to resolve tetrahedral intermediates .

Advanced Research Questions

Q. How does the hydroxyethyl group influence dimerization kinetics or reaction pathways?

  • Methodology : Investigate thermal or photolytic dimerization using time-resolved spectroscopy (e.g., stopped-flow UV-Vis). Studies on α-substituted furans with hydroxyethyl groups revealed dimerization via [4+2] cycloaddition, suggesting analogous pathways might occur in carbazole derivatives. Monitor intermediates via LC-MS and compare with computational models .

Q. What contradictions exist in reported reactivity data for this compound, and how can they be resolved?

  • Methodology : Discrepancies in reaction yields may arise from solvent polarity or trace metal impurities. Systematic replication under controlled conditions (e.g., anhydrous solvents, chelating agents) is critical. For example, conflicting data on hydroxylation efficiency in similar compounds were resolved by excluding oxygen .

Q. How can researchers design experiments to probe its potential as a synthetic intermediate in heterocyclic chemistry?

  • Methodology : Use cross-coupling reactions (Suzuki-Miyaura) to functionalize the carbazole core. Monitor regioselectivity of the chlorinated position via isotopic labeling (e.g., ¹⁸O in hydroxyethyl groups). Patent data on structurally related compounds highlight the utility of hydroxyethyl groups in forming bioactive heterocycles .

Q. What role does the compound play in enzymatic or biomimetic studies?

  • Methodology : Explore its mimicry of ThDP-bound intermediates in decarboxylases. Structural analogs like 2-(1-hydroxyethyl)-ThDP have been co-crystallized with enzymes to model catalytic intermediates. Use kinetic assays (e.g., stopped-flow) to compare turnover rates with natural substrates .

Methodological Considerations

  • Data Validation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR shifts). Contradictions in melting points or solubility should prompt re-evaluation of crystallization solvents or polymorph screening.
  • Experimental Reproducibility : Document reaction conditions rigorously (e.g., moisture levels, light exposure). For dimerization studies, use inert atmospheres to isolate environmental variables .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Hydroxyethyl)-6-chlorocarbazole
Reactant of Route 2
Reactant of Route 2
2-(1-Hydroxyethyl)-6-chlorocarbazole

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